Positional Isomer Differentiation: Impurity E (3'-Substituted) vs. Impurity D (3-Substituted) — Identical Molecular Formula, Distinct Chromatographic Identity
Domperidone Impurity E and Impurity D constitute a regioisomeric pair with identical molecular formula (C32H34ClN7O3) and molecular weight (600.13 g/mol) but differ in the position of the extra benzimidazolone-propyl substituent: Impurity E is substituted at the 3' position, while Impurity D is substituted at the 3 position of the domperidone benzimidazolone core [1]. This structural difference creates distinct chromatographic behavior requiring baseline resolution in compendial HPLC methods [2]. No other EP impurity shares this exact molecular formula, making the E/D pair uniquely challenging to resolve and requiring a verified, structurally authenticated reference standard of Impurity E for unambiguous peak identification.
| Evidence Dimension | Regioisomeric identity (substituent position on benzimidazolone core) |
|---|---|
| Target Compound Data | C32H34ClN7O3; MW 600.13; substitution at 3' position; IUPAC: 3'-[3-(2,3-Dihydro-2-oxo-1H-benzimidazol-1-yl)propyl] Domperidone; CAS 1346602-50-3 |
| Comparator Or Baseline | Impurity D: C32H34ClN7O3; MW 600.13; substitution at 3 position; IUPAC: 3-[3-(2,3-Dihydro-2-oxo-1H-benzimidazol-1-yl)propyl] Domperidone; CAS 1614255-34-3 |
| Quantified Difference | Identical molecular mass (ΔMW = 0 Da); positional isomerism at benzimidazolone N-substitution site (3' vs. 3). Resolution requires chromatographic method with sufficient selectivity to separate two co-isomeric peaks. |
| Conditions | Structural elucidation by 1H NMR, 13C NMR, and mass spectrometry; chromatographic separation per EP Domperidone monograph HPLC conditions (C18 column, ammonium acetate/methanol gradient, UV detection at 280 nm). |
Why This Matters
Without a structurally authenticated Impurity E reference standard, the co-elution or misidentification risk with Impurity D can lead to incorrect impurity quantification, potentially causing out-of-specification (OOS) results and ANDA rejection due to failure to demonstrate adequate control of specified impurities.
- [1] ChemWhat. Domperidone EP Impurity D (CAS 1614255-34-3): 5-Chloro-3-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]-1-[1-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one. Molecular Formula C32H34ClN7O3, MW 600.13. Accessed May 2026. View Source
- [2] Curtin Whelan L, Geary M, Wharton M, Sweetman P. The ultra-performance liquid chromatography determination of domperidone and its process-related impurities. J Chromatogr Sci. 2015;53(2):226-232. doi:10.1093/chromsci/bmu044. (Validated UPLC method resolving domperidone process impurities including Impurity E.) View Source
